Cas no 2227863-23-0 (rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine)

rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine structure
2227863-23-0 structure
Product name:rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine
CAS No:2227863-23-0
MF:C13H15ClN2
MW:234.724601984024
CID:6440827
PubChem ID:165884541

rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine
    • rac-[(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
    • EN300-1994276
    • 2227863-23-0
    • Inchi: 1S/C13H15ClN2/c1-16-7-12(11-4-8(11)6-15)10-3-2-9(14)5-13(10)16/h2-3,5,7-8,11H,4,6,15H2,1H3/t8-,11+/m0/s1
    • InChI Key: CMDOKUHHTCZSFF-GZMMTYOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C)C=C2[C@@H]1C[C@H]1CN

Computed Properties

  • Exact Mass: 234.0923762g/mol
  • Monoisotopic Mass: 234.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31Ų
  • XLogP3: 2.1

rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1994276-10.0g
rac-[(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
2227863-23-0
10g
$6882.0 2023-05-26
Enamine
EN300-1994276-0.5g
rac-[(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
2227863-23-0
0.5g
$1536.0 2023-09-16
Enamine
EN300-1994276-5.0g
rac-[(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
2227863-23-0
5g
$4641.0 2023-05-26
Enamine
EN300-1994276-0.1g
rac-[(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
2227863-23-0
0.1g
$1408.0 2023-09-16
Enamine
EN300-1994276-2.5g
rac-[(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
2227863-23-0
2.5g
$3136.0 2023-09-16
Enamine
EN300-1994276-1.0g
rac-[(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
2227863-23-0
1g
$1599.0 2023-05-26
Enamine
EN300-1994276-0.05g
rac-[(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
2227863-23-0
0.05g
$1344.0 2023-09-16
Enamine
EN300-1994276-0.25g
rac-[(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
2227863-23-0
0.25g
$1472.0 2023-09-16
Enamine
EN300-1994276-1g
rac-[(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
2227863-23-0
1g
$1599.0 2023-09-16
Enamine
EN300-1994276-5g
rac-[(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
2227863-23-0
5g
$4641.0 2023-09-16

Additional information on rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine

Chemical Profile of rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine (CAS No. 2227863-23-0)

Rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine, identified by its CAS number 2227863-23-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a cyclopropyl group and an indole moiety suggests unique electronic and steric properties that may contribute to its biological activity.

The indole ring system is well-documented for its role in various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. In particular, derivatives of indole have been extensively studied for their interactions with biological targets such as enzymes and receptors. The specific substitution pattern in rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine, including the chloro and methyl groups on the indole ring, likely influences its binding affinity and selectivity towards certain biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of molecular properties and interactions. Studies utilizing molecular docking simulations have shown that this compound may exhibit inhibitory activity against various enzymes implicated in disease pathways. For instance, preliminary data suggest that it could interact with enzymes involved in signal transduction and metabolic processes, potentially making it a valuable scaffold for developing novel therapeutic agents.

The cyclopropyl group in the molecule adds an additional layer of complexity, influencing both the geometry and reactivity of the compound. Cyclopropanes are known for their strained three-membered ring structure, which can lead to unique chemical behavior. This structural feature may enhance the compound's ability to interact with biological targets by introducing conformational constraints or by facilitating specific binding modes.

In the context of drug discovery, the synthesis of stereoisomers is a critical consideration. The racemic mixture rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine contains both enantiomers, which can exhibit different biological activities. Advances in asymmetric synthesis have made it possible to produce enantiomerically pure forms of complex molecules, allowing researchers to more precisely evaluate the pharmacological profile of each isomer.

The chloro substituent on the indole ring is another key feature that may influence the compound's properties. Chloro groups are commonly found in pharmaceuticals due to their ability to enhance lipophilicity and metabolic stability. Additionally, they can serve as handles for further chemical modifications, enabling the development of libraries of derivatives with tailored biological activities.

Current research in medicinal chemistry increasingly focuses on identifying molecules with multifunctional properties. Compounds that can target multiple disease pathways or interact with multiple biological targets may offer therapeutic advantages over single-target agents. Rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine represents a promising candidate for such investigations due to its intricate structure and potential for diverse biological interactions.

The indole moiety's versatility extends beyond its role as a pharmacophore; it also contributes to the compound's solubility and bioavailability. Optimizing these physicochemical properties is essential for developing effective drug candidates. Techniques such as crystal engineering and molecular dynamics simulations are being employed to understand how structural modifications can improve solubility and enhance interactions with biological membranes.

In conclusion, rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine (CAS No. 2227863-23-0) is a structurally complex compound with potential applications in pharmaceutical research. Its unique combination of functional groups and stereochemistry makes it an attractive scaffold for developing novel therapeutic agents. Ongoing studies aim to elucidate its biological activity and explore its potential as a lead compound for further drug development.

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